molecular formula C13H15N3O2 B2788870 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS No. 849056-84-4

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Cat. No.: B2788870
CAS No.: 849056-84-4
M. Wt: 245.282
InChI Key: APLJWVBOLYEGMA-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a 3-methylpiperidine substituent at the 2-position of the benzene ring.

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-3-2-6-15(9-10)13-5-4-12(16(17)18)7-11(13)8-14/h4-5,7,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJWVBOLYEGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the nitration of 2-(3-methylpiperidin-1-yl)benzonitrile. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-(3-methylpiperidin-1-yl)-5-aminobenzonitrile.

  • Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Kinase Inhibition

One of the primary applications of 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is as a small molecule kinase inhibitor. Kinase inhibitors play a crucial role in the treatment of various cancers and inflammatory diseases by modulating signaling pathways involved in cell proliferation and survival. The compound has shown promising activity against specific kinases, which could be beneficial in developing targeted therapies for conditions such as chronic inflammatory diseases and cancers.

B. JAK Inhibitors

Research has indicated that compounds similar to this compound may serve as Janus kinase (JAK) inhibitors, particularly selective for JAK3 over JAK1 and JAK2. This selectivity is significant because it allows for therapeutic effects with potentially fewer side effects, making it a candidate for treating autoimmune diseases like ulcerative colitis and rheumatoid arthritis .

Pharmaceutical Development

A. Drug Formulation

The compound's properties make it suitable for inclusion in pharmaceutical formulations aimed at treating conditions where inflammation plays a significant role. Its ability to inhibit specific kinases can lead to the development of new drugs that target pathways involved in inflammatory responses .

B. Combination Therapies

There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy or reduce resistance in cancer treatments. The strategic combination of kinase inhibitors with other modalities could provide synergistic effects, improving patient outcomes .

Research Applications

A. Proteomics Research

The compound is utilized in proteomics research, where it aids in the study of protein interactions and functions within biological systems. This application is critical for understanding disease mechanisms at the molecular level and identifying new therapeutic targets .

B. Structural Biology Studies

Due to its unique chemical structure, this compound can be employed in structural biology studies aimed at elucidating the mechanisms of action of various enzymes and receptors. Understanding these mechanisms can lead to more effective drug designs .

Case Studies and Findings

Study Objective Findings
Study on JAK InhibitionEvaluate effectiveness against JAK3Demonstrated selective inhibition with minimal off-target effects, indicating potential for treating inflammatory diseases .
Proteomics ApplicationInvestigate protein interactionsShowed significant binding affinity to target proteins, aiding in mapping signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism by which 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Substituent Variations in Piperidine/Morpholine Derivatives

Compounds with similar nitrobenzonitrile cores but differing heterocyclic amine substituents exhibit distinct physicochemical and spectral properties:

Compound Name Substituent Melting Point (°C) HRMS (m/z) Key Spectral Features (NMR/IR) Source
2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile 3-Methylpiperidine Not Reported Not Reported N/A Target
(Z)-5c (5-nitroimidazolone derivative) 3-Methylpiperidine 242–244 326.1334 IR: 1700 cm⁻¹ (C=O); NMR: δ 2.49 (NCH₂)
(Z)-5e (morpholine derivative) 3,5-Dimethylmorpholine 240–242 342.1282 IR: 1680 cm⁻¹ (C=O); NMR: δ 3.81 (NCH₂)
(Z)-5f (morpholine derivative) Morpholine 154–156 328.1123 IR: 1695 cm⁻¹ (C=O); NMR: δ 4.26 (CH₃)

Key Observations :

  • The 3-methylpiperidine substituent in compound 5c contributes to a higher melting point (242–244°C) compared to morpholine derivatives like 5f (154–156°C), likely due to increased rigidity or intermolecular interactions .
  • Morpholine derivatives (e.g., 5e, 5f) show distinct IR carbonyl stretching frequencies (~1680–1695 cm⁻¹) compared to piperidine derivatives (~1700 cm⁻¹), reflecting electronic differences in the heterocycle .

Nitrobenzonitrile Derivatives with Diverse Substituents

Compound Name Substituent Molecular Weight Biological Activity Key Feature Source
This compound 3-Methylpiperidine ~245.26* Not Reported Potential CYP450 metabolism Target
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile (DNB) 3,4-Dichlorophenoxy 297.11 Anti-picornavirus Broad-spectrum antiviral activity
2-{[Dimethylamino)methylidene]amino}-5-nitrobenzonitrile Dimethylamidine 219.20 Anti-HIV, anticancer (theorized) Amidine group enhances bioactivity
5-Nitro-2-(piperidin-1-yl)benzonitrile Piperidine 231.25 Not Reported Structural similarity (76%) to target

Key Observations :

  • The 3-methylpiperidine group in the target compound increases molecular weight compared to simpler amines (e.g., piperidine in CAS 188604-99-1). This may influence solubility or pharmacokinetics .
  • Amidines like 2-{[dimethylamino)methylidene]amino}-5-nitrobenzonitrile highlight the role of substituents in enabling interactions with biological targets (e.g., HIV protease) .

Biotransformation Pathways

Nitro group reduction is a common metabolic pathway for nitrobenzonitriles. For example, 2-[[4-[(2-cyanoethyl)(ethyl)amino]phenyl]azo]-5-nitrobenzonitrile (DR 73) undergoes CYP450-mediated reduction of –NO₂ to –NH₂, forming a hydrazine derivative (m/z 319) .

Biological Activity

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a nitro group and a benzonitrile moiety. Its chemical formula is C13H14N3O2, and it has been studied for its reactivity and interaction with biological targets.

The compound is hypothesized to function as a ligand that interacts with specific receptors, potentially modulating their activity. The exact mechanisms remain under investigation, but preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, influencing various cellular pathways .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that related compounds display antimicrobial properties against drug-resistant bacteria, suggesting potential applications in treating infections .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, aligning with the growing interest in small molecule inhibitors for cancer therapy .

Study 1: In Vitro Inhibition of Nucleoside Transporters

A study investigated the effects of various analogues on nucleoside transporters ENT1 and ENT2 using PK15NTD cells. The results indicated that modifications to the benzene moiety could significantly alter inhibitory effects on these transporters. Although this compound was not specifically tested, similar compounds showed promising results in modulating nucleoside uptake .

Study 2: Antimicrobial Efficacy

In a related study, compounds structurally similar to this compound were assessed for their minimum inhibitory concentrations (MIC) against various bacteria. The findings revealed effective inhibition against strains such as MRSA, highlighting the potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other methylpiperidine derivatives:

Compound NameStructureNotable Activity
5-Amino-2-(4-methylpiperidin-1-yl)benzonitrileSimilar structureInhibitory effects on ENT transporters
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrileSimilar structurePotential ligand for receptor binding

This comparison underscores the significance of structural modifications in determining biological activity.

Q & A

Q. Table 1: Synthetic Approaches Comparison

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C65–75
Amination3-Methylpiperidine, K₂CO₃, DMF50–60

Advanced: How can computational methods like QSAR predict the biological activity of nitrobenzonitrile derivatives?

Methodological Answer:

  • QSAR Workflow:
    • Descriptor Calculation: Use SiRMS (Simplex Representation of Molecular Structure) to model electrostatic and hydrophobic interactions.
    • Model Training: Corrogate descriptors with bioactivity data (e.g., IC₅₀) using partial least squares regression.
    • Validation: Apply Matthews correlation coefficient (MCC) to assess predictive accuracy (e.g., MCC = 0.9 for antiviral activity models) .
  • Key Findings: Nitrogen-containing substituents on the nitrobenzonitrile moiety enhance antiviral activity against coxsackievirus B1 and poliovirus .

Advanced: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Refinement: Employ SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve bond lengths and angles .
  • Challenges: High-resolution data (>1.0 Å) is critical for resolving piperidine ring conformations and nitro group orientation .

Basic: Which spectroscopic techniques are effective for characterizing functional groups in this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 1.0–1.3 ppm) .
    • ¹³C NMR: Detect nitrile carbon (δ ~115 ppm) and nitro group (δ ~150 ppm) .
  • IR Spectroscopy: Confirm nitrile (C≡N stretch: ~2230 cm⁻¹) and nitro (NO₂ asymmetric stretch: ~1520 cm⁻¹) .

Advanced: How does substitution on the piperidine ring influence physicochemical properties?

Methodological Answer:

  • Comparative Analysis:
    • 3-Methylpiperidine vs. Benzylpiperazine Analogs: Methyl groups reduce polarity (logP increase by ~0.5), while benzyl groups enhance π-π stacking in biological targets .
  • Table 2: Substituent Effects
SubstituentlogPSolubility (mg/mL)Bioactivity Trend
3-Methylpiperidin-1-yl2.70.15Moderate
4-Benzylpiperazin-1-yl3.20.08High

Advanced: How can contradictory bioactivity data be resolved for nitrobenzonitrile derivatives?

Methodological Answer:

  • Case Study: Metabolite DR73 (reduced nitro group) showed higher carcinogenicity potential than its parent dye in computational models (ΔEnergy = 24.45 kcal/mol) .
  • Resolution Strategies:
    • In Vitro Assays: Validate predictions using nitroreductase enzyme assays.
    • Molecular Dynamics (MD): Simulate metabolite-receptor interactions to assess binding stability .

Basic: What are the key considerations for optimizing reaction yields in nitrobenzonitrile synthesis?

Methodological Answer:

  • Critical Factors:
    • Temperature Control: Maintain ≤5°C during nitration to avoid byproducts.
    • Catalyst Selection: Use K₂CO₃ over NaOH for milder amination conditions .
  • Yield Improvement: Pre-purify intermediates via flash chromatography before amination.

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